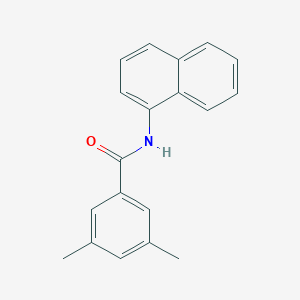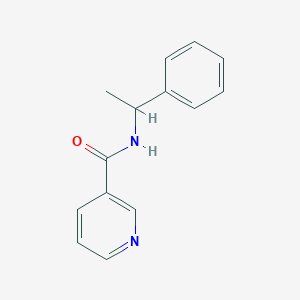
6,7,8-Trimethoxy-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethoxy-2-naphthaldehyde (TNA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TNA is a naphthalene derivative that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
6,7,8-Trimethoxy-2-naphthaldehyde inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin receptor signaling pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-2-naphthaldehyde has been shown to have several biochemical and physiological effects. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 6,7,8-Trimethoxy-2-naphthaldehyde has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is a highly potent and selective inhibitor of PTP1B, which makes it an ideal compound for studying the role of PTP1B in various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde is also easy to synthesize, which makes it readily available for research purposes. However, 6,7,8-Trimethoxy-2-naphthaldehyde has some limitations for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is highly reactive and can undergo oxidation or reduction, which can lead to the formation of unwanted byproducts. 6,7,8-Trimethoxy-2-naphthaldehyde is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research on 6,7,8-Trimethoxy-2-naphthaldehyde. One potential direction is to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of diabetes and obesity. Another potential direction is to investigate the anticancer properties of 6,7,8-Trimethoxy-2-naphthaldehyde and its mechanism of action. Furthermore, there is a need to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde that can be used for in vivo studies.
Conclusion:
In conclusion, 6,7,8-Trimethoxy-2-naphthaldehyde is a unique chemical compound that has gained significant attention in the field of scientific research due to its potent inhibitory activity against PTP1B. 6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments, including its high potency and selectivity. However, 6,7,8-Trimethoxy-2-naphthaldehyde also has some limitations, including its reactivity and sensitivity to light and air. Further research is needed to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of various diseases and to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde for in vivo studies.
Synthesemethoden
6,7,8-Trimethoxy-2-naphthaldehyde can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-naphthol with trimethyl orthoformate in the presence of a Lewis acid catalyst. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate to obtain 6,7,8-Trimethoxy-2-naphthaldehyde in high yield.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trimethoxy-2-naphthaldehyde has been extensively used in the field of scientific research due to its unique properties. 6,7,8-Trimethoxy-2-naphthaldehyde is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to selectively inhibit PTP1B, which is a promising target for the treatment of diabetes and obesity.
Eigenschaften
Produktname |
6,7,8-Trimethoxy-2-naphthaldehyde |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6,7,8-trimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3 |
InChI-Schlüssel |
MUEBXOUWLXPUQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)

